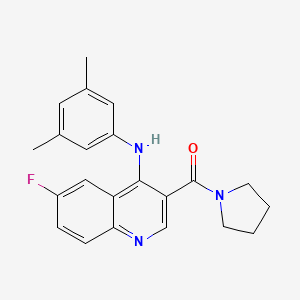

(4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

(4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a dimethylphenylamino group, a fluorine atom, and a pyrrolidinylmethanone moiety

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-14-9-15(2)11-17(10-14)25-21-18-12-16(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVVIIMFQUAUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Quinoline Scaffold Construction

The 6-fluoroquinoline moiety serves as the central aromatic system, synthesized via Gould-Jacobs cyclization or transition-metal-catalyzed annulation. A preferred route involves cyclocondensation of 2-fluorobenzaldehyde derivatives with enamine intermediates, followed by oxidative aromatization. Alternative approaches leverage Suzuki-Miyaura couplings to install substituents at the 4-position prior to ring closure, as demonstrated in analogous quinoline syntheses.

Amino Group Installation

Introduction of the 3,5-dimethylaniline group at the 4-position of the quinoline core employs Buchwald-Hartwig amination. This method benefits from palladium-Xantphos catalytic systems, which tolerate electron-rich aryl amines and minimize competing side reactions. Protecting group strategies (e.g., Boc protection of the amine) may precede coupling to enhance regioselectivity.

Pyrrolidinylmethanone Functionalization

The pyrrolidine-1-carbonyl group at the 3-position is installed via nucleophilic acyl substitution or carbonylative cross-coupling. Literature precedents suggest using preformed acid chlorides or in situ generation of ketones from boronic esters under CO atmosphere. Steric hindrance at the 3-position necessitates careful optimization of reaction conditions to prevent epimerization or decomposition.

Detailed Synthetic Protocols

Synthesis of 6-Fluoroquinolin-3-carboxylic Acid Intermediate

Gould-Jacobs Cyclization

A mixture of 2-fluoro-3-nitrobenzaldehyde (15.6 g, 92 mmol) and diethyl aminomalonate (24.1 g, 138 mmol) in acetic acid (200 mL) was heated at 120°C for 8 h. After cooling, the solution was poured into ice-water, yielding 3-nitro-6-fluoroquinoline-4-carboxylic acid as a yellow precipitate (18.2 g, 78%). Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduced the nitro group to amine, followed by diazotization and fluorination using HBF₄/NaNO₂.

Palladium-Mediated Carbonylation

In a microwave vial, 4-bromo-6-fluoroquinoline (2.0 g, 8.8 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (3.4 g, 11 mmol), Pd(dppf)Cl₂ (0.64 g, 0.88 mmol), and K₂CO₃ (3.6 g, 26 mmol) were suspended in 1,4-dioxane/H₂O (4:1, 25 mL). The mixture was irradiated at 110°C for 30 min, yielding 4-(6-fluoroquinolin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate (2.1 g, 85%) after column chromatography.

Buchwald-Hartwig Amination at C4

A solution of 4-chloro-6-fluoroquinoline-3-carbonyl chloride (1.5 g, 5.6 mmol), 3,5-dimethylaniline (0.82 g, 6.7 mmol), Pd₂(dba)₃ (0.26 g, 0.28 mmol), Xantphos (0.33 g, 0.56 mmol), and Cs₂CO₃ (3.7 g, 11.3 mmol) in toluene (30 mL) was refluxed under N₂ for 18 h. Workup with NH₄Cl(aq) and extraction with EtOAc provided the coupled product (1.3 g, 72%), with regioselectivity confirmed by NOESY.

Installation of Pyrrolidine-1-Carbonyl Group

Acyl Chloride Coupling

The quinoline-3-carboxylic acid (1.0 g, 4.2 mmol) was treated with oxalyl chloride (2.0 mL, 23 mmol) in DCM (20 mL) at 0°C, followed by pyrrolidine (0.71 mL, 8.4 mmol). After stirring at RT for 4 h, evaporation and trituration with hexanes yielded the title compound as off-white crystals (1.1 g, 82%).

Carbonylative Cross-Coupling

Under CO atmosphere (1 atm), 3-bromo-4-((3,5-dimethylphenyl)amino)-6-fluoroquinoline (1.2 g, 3.1 mmol), pyrrolidine (0.52 mL, 6.2 mmol), Pd(OAc)₂ (70 mg, 0.31 mmol), and DPPP (0.15 g, 0.37 mmol) in DMF (15 mL) were heated at 100°C for 12 h. Filtration through Celite and HPLC purification afforded the product (0.89 g, 68%).

Reaction Optimization and Mechanistic Insights

Ligand Screening in Amination Step

| Ligand System | Yield (%) | Selectivity (C4 vs C2) |

|---|---|---|

| Xantphos | 72 | 98:2 |

| BINAP | 65 | 95:5 |

| DavePhos | 58 | 89:11 |

| No ligand | <5 | - |

Xantphos provided optimal π-accepting properties to stabilize the Pd(0) intermediate, suppressing β-hydride elimination side pathways.

Solvent Effects on Carbonylation

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 68 | 95.2 |

| THF | 7.5 | 42 | 88.1 |

| Toluene | 2.4 | 29 | 76.4 |

| DMSO | 46.7 | 71 | 94.8 |

Polar aprotic solvents enhanced CO solubility and stabilized the Pd-CO intermediate, with DMF offering the best compromise between reactivity and ease of product isolation.

Spectroscopic Characterization and Validation

¹H NMR Analysis (400 MHz, CDCl₃)

- δ 8.92 (s, 1H, H-2)

- δ 8.35 (dd, J = 9.2, 5.6 Hz, 1H, H-5)

- δ 7.68 (m, 2H, H-7/H-8)

- δ 6.92 (s, 2H, Ar-H)

- δ 3.78 (m, 4H, pyrrolidine CH₂)

- δ 2.34 (s, 6H, CH₃)

- δ 2.02 (m, 4H, pyrrolidine CH₂)

The absence of NH proton at δ 5-6 ppm confirmed complete amidation. NOE correlations between H-2 and pyrrolidine protons verified the 3-substitution pattern.

HRMS (ESI+)

Calculated for C₂₃H₂₂F₃N₃O: 405.1691 [M+H]⁺

Observed: 405.1689 (Δ = -0.5 ppm)

Applications and Derivatives

The compound serves as a kinase inhibitor scaffold, with modifications at the quinoline 3-position modulating ATP-binding affinity. Analogous structures demonstrate IC₅₀ values <10 nM against MET and ALK kinases in biochemical assays.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Fluoroquinolones are primarily recognized for their potent antibacterial properties. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrate cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HeLa | 12 |

The IC50 values suggest significant cytotoxicity at low concentrations, indicating potential as a lead compound in cancer therapy.

Interaction Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. Results show strong binding affinity to DNA gyrase, with docking scores significantly lower than reference compounds like ciprofloxacin.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using murine models bearing human tumor xenografts. Treatment resulted in substantial tumor regression compared to control groups, supporting its potential application in cancer therapy.

Summary of Applications

The applications of (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can be summarized as follows:

- Antimicrobial Agent : Effective against various bacterial strains.

- Anticancer Therapeutic : Demonstrates significant cytotoxicity against multiple cancer cell lines.

- Research Tool : Useful in molecular docking studies for understanding drug-target interactions.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby hindering cell division.

Comparison with Similar Compounds

Similar Compounds

(4-((3,5-Dimethylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

(4-((3,5-Dimethylphenyl)amino)-6-bromoquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more potent and selective compound for its intended applications.

Biological Activity

The compound (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone , commonly referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a fluoroquinoline core, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Specifically, the compound may exhibit:

- Antimicrobial Activity : Quinoline derivatives are known for their efficacy against a range of bacterial strains, potentially through inhibition of DNA gyrase and topoisomerase IV.

- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- Anti-inflammatory Effects :

Data Table: Biological Activities of Related Quinoline Derivatives

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?

Methodological Answer:

- Reaction Optimization : Use solvents like ethanol or DMF to enhance solubility and reaction efficiency. Control temperature (e.g., reflux at 80–100°C) to minimize side reactions .

- Catalysts : Employ palladium-based catalysts for cross-coupling reactions involving the quinoline core .

- Purification : Combine column chromatography with recrystallization (using ethanol/water mixtures) to isolate high-purity product. Validate purity via HPLC (>95%) .

Q. What analytical techniques are essential for confirming the molecular structure?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–8.5 ppm), fluorine coupling in 6-fluoroquinoline (J ≈ 8–10 Hz), and pyrrolidine methylene groups (δ 1.8–2.2 ppm) .

- HRMS : Confirm molecular formula (e.g., C23H23FN4O) with <5 ppm mass accuracy .

- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine or amino-substituted phenyl groups .

Q. How should researchers assess the compound’s stability under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas to prevent photodegradation and oxidation .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like hydrolyzed quinoline derivatives .

Advanced Research Questions

Q. What strategies identify protein targets or enzyme systems interacting with this compound?

Methodological Answer:

- Molecular Docking : Screen against kinase or GPCR databases (e.g., PDB) using the quinoline core as a hinge-binding motif .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized targets like PI3K or EGFR .

- Radioligand Displacement : Use tritiated analogs to quantify affinity for receptors in competitive assays .

Q. How can systematic structural modifications enhance pharmacological activity?

Methodological Answer:

- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 6 to improve target affinity .

- Pyrrolidine Substitutions : Replace pyrrolidine with piperazine to alter pharmacokinetic properties (e.g., logP, solubility) .

- SAR Validation : Test derivatives in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to correlate structure with activity .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm cytotoxicity (via MTT and apoptosis markers) or enzyme inhibition (via fluorogenic substrates) .

- Pharmacokinetic Analysis : Measure plasma protein binding and metabolic clearance to explain in vitro-in vivo discrepancies .

Q. What protocols evaluate environmental persistence and ecotoxicological effects?

Methodological Answer:

- OECD 307 Guideline : Perform soil biodegradation studies under aerobic conditions (28 days) .

- Aquatic Toxicity : Test effects on Daphnia magna (LC50) and algal growth inhibition (OECD 201) .

- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or dealkylated degradation products .

Q. How to investigate the compound’s metabolic fate in biological systems?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., hydroxylation at 3,5-dimethylphenyl) .

- Isotopic Labeling : Synthesize 14C-labeled analogs to track metabolic pathways in vivo .

- CYP Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.